3-(3,4-dimethylphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 3-(3,4-dimethylphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione features a tetrahydroquinazoline-dione core substituted with two distinct aromatic systems:
- A 3,4-dimethylphenyl group at position 3, contributing steric bulk and moderate electron-donating effects.
- A 1,2,4-oxadiazole ring at position 1, functionalized with a 4-methoxyphenyl group. The oxadiazole moiety enhances metabolic stability, while the methoxy group increases polarity and solubility in polar solvents.
The quinazoline-dione core contains two carbonyl groups, conferring rigidity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-11-19(14-17(16)2)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-34-23)18-9-12-20(33-3)13-10-18/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCBSZPHQPVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Differences :
Substituent Effects
Functional Group Analysis :
- The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the trifluoromethyl group in , which reduces polarity but enhances electronegativity .
Physicochemical Properties and Solubility
Rationale :
- The target compound’s carbonyl groups and methoxy substituent align with the principle that "similar polarity enhances solubility" .
- Triazole derivatives () exhibit lower polarity, favoring organic solvents .
Research Findings and Implications
Bioactivity Predictions
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazoline-2,4-dione core via cyclocondensation of anthranilic acid derivatives with urea or carbodiimides.
- Step 2: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Functionalization with the 1,2,4-oxadiazole moiety using a [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl group.
Key conditions include refluxing in polar aprotic solvents (e.g., DMF, DMSO) with bases (e.g., NaH, K₂CO₃) and catalysts. Reaction progress is monitored via TLC or HPLC .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature control: Lower temperatures (~0–25°C) reduce side reactions during sensitive steps (e.g., oxadiazole ring formation).
- Solvent selection: Use DMF for solubility of intermediates; switch to ethanol for recrystallization to enhance purity.
- Catalysts: Palladium or copper catalysts (e.g., Pd/C, CuI) improve coupling efficiency in aryl group introductions.
- Workup: Sequential column chromatography and recrystallization minimize impurities .
Basic: What characterization techniques confirm the compound’s structure?
Answer:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) verifies molecular connectivity and substituent positions.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in quinazoline-dione).
- X-ray crystallography (if crystals form) provides definitive structural elucidation .
Advanced: How are spectral contradictions resolved (e.g., overlapping NMR signals)?
Answer:
- Deuteration experiments: Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra.
- Variable-temperature NMR: Resolve dynamic effects causing signal broadening.
- 2D techniques (HSQC, HMBC): Assign ambiguous peaks via through-space and through-bond correlations .
Basic: What biological targets are associated with this compound?
Answer:
Derivatives of similar quinazoline-oxadiazole hybrids target:
- Enzymes: Tyrosine kinases, COX-2, or acetylcholinesterase.
- Receptors: GABAₐ or serotonin receptors.
Initial screening uses in vitro assays (e.g., enzyme inhibition, receptor binding) followed by cell-based viability tests (e.g., MTT assay) .
Advanced: How can discrepancies between in vitro and in vivo bioactivity data be addressed?
Answer:
- Pharmacokinetic profiling: Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assay).
- Prodrug strategies: Modify polar groups (e.g., esterify methoxy substituents) to enhance bioavailability.
- Animal models: Use disease-specific transgenic mice to validate target engagement and dosing regimens .
Basic: What computational methods predict structure-activity relationships (SAR)?
Answer:
- Molecular docking (AutoDock, Glide): Simulate ligand-receptor interactions to prioritize synthetic targets.
- QSAR models: Use Hammett constants or DFT-derived electronic parameters (e.g., HOMO/LUMO) to correlate substituent effects with activity.
- MD simulations: Evaluate binding stability over time (e.g., RMSD plots) .
Advanced: How can substituent modifications enhance selectivity for a target enzyme?
Answer:
- Bioisosteric replacement: Swap the 4-methoxyphenyl group with a 3,4-dichlorophenyl moiety to exploit hydrophobic pockets.
- Steric tuning: Introduce bulky groups (e.g., tert-butyl) at the quinazoline 3-position to block off-target binding.
- Electron-withdrawing groups: Replace methoxy with nitro to modulate electron density and H-bonding .
Basic: How is compound stability assessed during storage?
Answer:
- Forced degradation studies: Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- Analytical monitoring: Use HPLC to track decomposition products (e.g., hydrolysis of oxadiazole ring).
- Storage recommendations: Store as a lyophilized powder under argon at -20°C .
Advanced: What strategies mitigate poor solubility in aqueous assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment: Ionize the compound via protonation/deprotonation (e.g., add HCl/NaOH).
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
